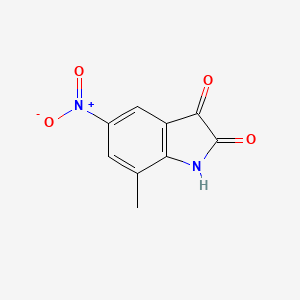

7-Methyl-5-nitroisatin

描述

Contextualization within Isatin (B1672199) Chemistry and its Derivatives in Academic Inquiry

Isatin, or 1H-indole-2,3-dione, is a naturally occurring compound first isolated in 1841 through the oxidation of indigo. scielo.br It is found in plants of the Isatis genus, Calanthe discolor, and Couroupita guianensis, and has also been identified as a metabolic product in humans. frontiersin.orgresearchgate.net The isatin core is a versatile scaffold for chemical synthesis due to its distinct reactive sites, particularly the highly reactive C-3 carbonyl group. researchgate.net This reactivity allows for a wide range of chemical modifications, leading to a vast library of isatin derivatives. nih.govscispace.com

Academic inquiry into isatin and its derivatives has been extensive, driven by their diverse biological and pharmacological properties. nih.govsciensage.infonih.gov These compounds have been investigated for a multitude of potential applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govnih.gov The synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin has been a significant focus of research, producing compounds with a wide array of biological activities. nih.govscispace.com

Significance of Substituted Indole-2,3-diones in Contemporary Chemical and Biomedical Research

Substituted indole-2,3-diones, the class of compounds to which 7-Methyl-5-nitroisatin belongs, are of considerable importance in modern chemical and biomedical research. acs.orgnih.gov The strategic placement of various substituents on the indole (B1671886) ring system can dramatically influence the compound's biological activity and selectivity. acs.org For instance, substitutions on the indole nitrogen can enhance hydrophobic interactions, which is a key factor in the potency of some derivatives as enzyme inhibitors. acs.orgnih.gov

The development of selective inhibitors for enzymes like aldehyde dehydrogenases (ALDH) is a prominent area of research for substituted indole-2,3-diones. acs.orgnih.gov These enzymes are implicated in various metabolic pathways and diseases, including cancer. nih.gov Research has shown that different substitutions on the indole-2,3-dione ring can lead to isoenzyme-selective inhibitors for ALDH1A1, ALDH2, and ALDH3A1. acs.org Furthermore, isatin derivatives are foundational to clinically approved anticancer drugs like sunitinib (B231) and toceranib (B1682387) phosphate, highlighting their therapeutic relevance. nih.gov The ability to modify the isatin core allows for the fine-tuning of interactions with biological targets, making these compounds valuable tools in drug discovery and development. mdpi.com

Historical and Current Trajectories in the Investigation of this compound

The investigation of this compound is part of a broader effort to synthesize and characterize novel isatin derivatives with enhanced or specific biological activities. While the parent compound, isatin, has a long history of study, the focus on specifically substituted derivatives like this compound is a more recent development.

Historically, research on isatin derivatives often involved nitration to produce 5-nitroisatin (B147319). scielo.br The introduction of a methyl group at the 7-position, in addition to the nitro group at the 5-position, represents a more targeted approach to modifying the molecule's properties. The presence of the methyl group at position 7 and the nitro group at position 5 modifies its chemical properties, influencing its solubility, stability, and interaction with biological systems. cymitquimica.com

Current research trajectories for this compound and related compounds are heavily focused on their potential as therapeutic agents. For example, studies on 5-nitroisatin derivatives have explored their use as potential antileishmanial agents and as inhibitors of cyclin-dependent kinase 2 (CDK2) for anticancer therapy. tandfonline.comtandfonline.comnih.gov Microwave-assisted synthesis has been employed for preparing derivatives of this compound, indicating active efforts in developing efficient synthetic methodologies. vulcanchem.com The ongoing research into this specific compound and its analogues aims to elucidate its mechanism of action and to optimize its structure for improved efficacy and selectivity in various biomedical applications.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 70343-13-4 |

| Molecular Formula | C9H6N2O4 |

| Molecular Weight | 206.16 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Note: The table is populated with available data. "Data not available" indicates that specific values were not found in the searched literature.

Structure

3D Structure

属性

IUPAC Name |

7-methyl-5-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-4-2-5(11(14)15)3-6-7(4)10-9(13)8(6)12/h2-3H,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREHMPHOKRQMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405570 | |

| Record name | 7-Methyl-5-nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70343-13-4 | |

| Record name | 7-Methyl-5-nitroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design for 7 Methyl 5 Nitroisatin and Analogous Indole 2,3 Dione Systems

Direct Synthesis Strategies for 7-Methyl-5-nitroisatin

The primary and most referenced method for the direct synthesis of this compound is the Sandmeyer isatin (B1672199) synthesis . researchgate.netscielo.br This classical approach is widely used for preparing various substituted isatins and has been successfully applied to anilines bearing electron-withdrawing groups. scielo.brwright.edu

The synthesis of this compound via the Sandmeyer procedure involves the following key steps:

Reaction of 2-methyl-4-nitroaniline (B30703) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. researchgate.net This initial step forms an intermediate isonitrosoacetanilide.

The resulting isonitroso-2'-methyl-4'-nitroacetanilide is then cyclized using concentrated sulfuric acid to yield this compound. researchgate.netscielo.br

This method is advantageous as it allows for the direct construction of the isatin core with the desired substitution pattern from a readily available aniline (B41778) precursor. While the Sandmeyer synthesis is a cornerstone, other notable methods for isatin synthesis exist, including the Stolle, Martinet, and Gassman procedures, each with its own scope and limitations. hilarispublisher.comscielo.brbiomedres.usdergipark.org.tr

Table 1: Major Isatin Synthesis Methodologies

| Synthesis Method | Precursors | Key Reagents/Conditions | Applicability |

| Sandmeyer | Anilines, chloral hydrate, hydroxylamine hydrochloride | Concentrated H₂SO₄ for cyclization | Widely applicable, including for anilines with electron-withdrawing groups. scielo.brwright.edu |

| Stolle | Anilines, oxalyl chloride | Lewis acids (e.g., AlCl₃, BF₃·Et₂O) for cyclization | Effective for many isatins, including 1-aryl and polycyclic derivatives. scielo.brbiomedres.us |

| Martinet | Aminoaromatic compounds, oxomalonate (B1226002) ester (or its hydrate) | Acid, followed by oxidative decarboxylation | Successful for certain substituted isatins like 5,6-dimethoxyisatin. scielo.branchor-publishing.com |

| Gassman | Anilines | Formation and oxidation of a 3-methylthio-2-oxindole intermediate | A general procedure applicable to a range of substituted anilines. hilarispublisher.comscielo.br |

Nitration and Methylation Approaches in Isatin Core Functionalization Relevant to this compound Synthesis

While direct synthesis from a substituted aniline is common, functionalization of the pre-formed isatin core is another critical strategy. For the synthesis of this compound, this would involve nitration and methylation reactions.

Nitration: The nitration of an isatin ring typically occurs at the 5-position.

Nitration of Isatin: Treatment of isatin with a sulfonitric mixture (a combination of sulfuric and nitric acids) yields 5-nitroisatin (B147319). scielo.brscielo.br Precise temperature control is crucial to prevent the formation of multiple nitrated byproducts. scielo.brscielo.br

Nitration of 5-Methylisatin (B515603): Similarly, the nitration of 5-methylisatin has been reported to produce 5-methyl-7-nitroisatin. core.ac.ukanchor-publishing.com This demonstrates that an existing methyl group can direct nitration to the 7-position.

Methylation: N-alkylation of isatins is a common derivatization.

These reactions are typically carried out by first forming the sodium salt of the isatin using a base like sodium hydride, followed by reaction with an alkyl halide. scielo.br

For the synthesis of this compound, a hypothetical two-step functionalization approach could involve:

Nitration of 7-methylisatin: This would be the most direct functionalization route.

Methylation of 5-nitroisatin: This is less regioselective for the aromatic ring and more commonly refers to N-methylation.

The presence of a nitro group, which is strongly electron-withdrawing, deactivates the aromatic ring, making subsequent electrophilic substitution challenging. researchgate.net Conversely, the methyl group is electron-donating and can facilitate electrophilic substitution. In the synthesis of this compound from 2-methyl-4-nitroaniline, the presence of the activating methyl group is thought to aid the cyclization step, which is an electrophilic aromatic substitution. researchgate.net

Microwave-Assisted Synthetic Protocols for this compound Derivatives

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to reduced reaction times, improved yields, and cleaner reactions. This technology has been applied to the synthesis of isatin derivatives, including those of this compound. researchgate.netvulcanchem.com

The synthesis of isonitrosoacetanilides, the precursors to isatins in the Sandmeyer pathway, can be significantly accelerated under microwave conditions, yielding excellent results. researchgate.net

Microwave-assisted methods have been specifically used for the synthesis of this compound-3-thiosemicarbazone from this compound. researchgate.netalfa-industry.com In one instance, the reaction of this compound with thiosemicarbazide (B42300) under microwave irradiation produced the corresponding Schiff base in good yield. researchgate.net

Further derivatization of this thiosemicarbazone to form a spiro-thiadiazoline derivative has also been accomplished using microwave irradiation. researchgate.net

While the initial formation of the isatin ring via cyclization of the isonitrosoacetanilide is often carried out with conventional heating, the subsequent derivatization steps are well-suited to microwave assistance. researchgate.net

Derivatization from Related Isatin Scaffolds for this compound Analogs

This compound serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. The electrophilic C-3 carbonyl group is a key site for derivatization.

Schiff Base Formation:

One of the most common derivatizations is the condensation reaction with various primary amines to form Schiff bases (imines).

For example, this compound reacts with thiosemicarbazide to form this compound-3-thiosemicarbazone. researchgate.net

Similarly, reactions with other hydrazides, such as substituted benzoylhydrazides, can be used to generate a library of N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide analogs, although this has been more extensively studied with 5-methylisatin. mdpi.com

N-Alkylation:

The nitrogen atom of the isatin core can be alkylated to introduce various substituents. scielo.br This is typically achieved by treating the isatin with a base to form the corresponding anion, followed by reaction with an alkylating agent. This has been explored as a strategy to potentially increase the potency of 5-nitroisatin derivatives. wright.edu

Table 2: Examples of Derivatization Reactions for Isatin Scaffolds

| Reaction Type | Reagents | Product Type | Reference Example |

| Schiff Base Formation | Primary amines, hydrazines, hydrazides, thiosemicarbazides | Imines, hydrazones, thiosemicarbazones | Reaction of this compound with thiosemicarbazide. researchgate.net |

| N-Alkylation | Alkyl halides, sulfates | N-alkylated isatins | Reaction of isatin sodium salt with alkyl halides. scielo.br |

| Cyclization Reactions | Thiosemicarbazones, acetic anhydride (B1165640) | Spiro-thiadiazolines | Microwave-assisted cyclization of this compound-3-thiosemicarbazone. researchgate.net |

| Condensation | Active methylene (B1212753) compounds (e.g., malononitrile) | Knoevenagel condensation products | Reaction of isatins with malononitrile. dergipark.org.tr |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives.

For the Sandmeyer Synthesis: Precise control of temperature during the nitration of isatin is essential to avoid side products. scielo.brscielo.br While not directly for this compound, this highlights the sensitivity of nitration reactions on the isatin core. The cyclization step in sulfuric acid also requires careful temperature management. researchgate.net

Use of Microwave Irradiation: As mentioned, employing microwave-assisted synthesis can significantly improve yields and reduce reaction times for certain steps, particularly for the formation of isonitrosoacetanilide precursors and for subsequent derivatization reactions. researchgate.netwright.edu For instance, the synthesis of isonitrosoacetanilides from aromatic amines under microwave conditions has been shown to give excellent yields. researchgate.net

Catalysis: The choice of catalyst is critical in methods like the Stolle synthesis, where Lewis acids such as AlCl₃, BF₃·Et₂O, or TiCl₄ are used to facilitate the cyclization. scielo.brbiomedres.us In some modern methods for synthesizing N-substituted isatins, I₂-DMSO has been used as a metal-free catalyst system. dergipark.org.tr

Solvent and Reagent Purity: The purity of solvents and reagents is a fundamental aspect of optimizing any chemical synthesis to ensure high yields and minimize the formation of impurities.

Research into the synthesis of 5-methylisatin derivatives has shown that simple procedures, such as refluxing equimolar amounts of the isatin and a substituted benzoylhydrazine in ethanol (B145695) with a catalytic amount of acetic acid, can be highly effective. mdpi.com

Chemical Reactivity and Functionalization Studies of 7 Methyl 5 Nitroisatin and Its Derived Structures

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the 7-Methyl-5-nitroisatin Core

The reactivity of the benzene (B151609) ring in the isatin (B1672199) core towards electrophilic substitution is heavily influenced by the existing substituents. The synthesis of this compound itself often involves an electrophilic aromatic substitution as the key ring-closing step. For instance, the cyclization of 2-isonitroso-N-(2-methyl-4-nitrophenyl)acetamide, derived from 2-methyl-4-nitroaniline (B30703), in the presence of concentrated sulfuric acid proceeds via an intramolecular electrophilic attack on the aromatic ring. researchgate.net

While the nitro group is strongly deactivating and the methyl group is activating, their positions relative to the cyclization point allow the reaction to proceed. Research indicates that the presence of the electron-donating methyl group may facilitate the reaction, which might otherwise be hindered by the deactivating nitro group that tends to destabilize the cationic intermediate (carbonium ion) formed during the substitution. researchgate.net

Further electrophilic substitution on the pre-formed this compound core is generally challenging. The potent electron-withdrawing nature of the 5-nitro group significantly deactivates the aromatic ring towards subsequent electrophilic attack. scielo.br For comparison, studies on the nitration of 5-methylisatin (B515603) have shown that the reaction yields 5-methyl-7-nitroisatin, demonstrating that the position of substitution is directed by the existing groups. core.ac.uk Conversely, nitration of unsubstituted isatin with a sulfonitric mixture typically occurs at the C-5 position, which is the most activated site for electrophilic attack in the absence of other substituents. hilarispublisher.comscielo.brdergipark.org.trscielo.br The presence of a deactivating group like trifluoromethyl can completely inhibit electrophilic substitution reactions like chlorination. scielo.br This suggests that the this compound ring is highly deactivated, making further electrophilic substitutions unfavorable under standard conditions.

Reactions at the Carbonyl Functionalities of this compound

The isatin core possesses two distinct carbonyl groups: an amide carbonyl at C-2 and a ketone carbonyl at C-3. The C-3 keto group is highly electrophilic and is the primary site for nucleophilic additions and condensation reactions. core.ac.uk The reactivity of these carbonyls is a cornerstone for the structural diversification of isatin derivatives.

Nucleophilic attack can occur at either C-2 or C-3, with the outcome depending on the nucleophile, substituents on the isatin ring, and reaction conditions. scielo.br For instance, strong nucleophiles or certain reaction conditions can lead to the cleavage of the C2-N1 amide bond, resulting in ring-opening. The reaction of 5-nitroisatin (B147319) with sodium borohydride (B1222165) in methanol (B129727) yields a ring-opened product, methyl 2-amino-5-nitrophenylglyoxylate, where methanol acts as a nucleophile attacking the C-2 position. researchgate.net Similarly, reactions of substituted isatins with piperidine (B6355638) have been shown to proceed via nucleophilic attack at C-2, followed by a ring-opening process. researchgate.net

The C-3 carbonyl is the more common site for reactions that maintain the core heterocyclic structure. It readily undergoes condensation with active methylene (B1212753) compounds and various nucleophiles. A prime example is the reaction with compounds containing a primary amino group to form Schiff bases, a reaction discussed in detail in section 3.4. Another significant reaction is the acid-catalyzed condensation with indoles, where the C-3 carbonyl is activated by a proton, followed by a nucleophilic attack from two equivalents of indole (B1671886) to form trisindoline structures. rsc.org

Reduction of the carbonyl groups is also a key transformation. The selective reduction of the C-3 keto group in N-alkyl-nitroisatin derivatives has been achieved using a mixed borohydride system (ZrCl₄/NaBH₄) to yield the corresponding nitroindole. researchgate.net

Indole Nitrogen (N-1) Reactivity and Substitutions in this compound Derivatives

The nitrogen atom (N-1) of the isatin lactam is acidic and can be deprotonated to form an anion, which can then be functionalized through various substitution reactions. Common transformations include N-alkylation, N-acylation, and N-sulfonylation. scielo.brnih.gov

However, the presence of the 5-nitro group introduces challenges for N-1 substitution reactions, particularly those performed under basic conditions. The electron-withdrawing nitro group increases the acidity of the N-1 proton but also makes the isatin skeleton susceptible to nucleophilic attack and subsequent ring-opening at the amide bond. wright.edu Attempts to N-alkylate 5-nitroisatin using strong bases like KF/alumina have been reported to be unsuccessful. wright.edu

Successful N-alkylation of 5-nitroisatin requires milder reaction conditions. The use of a weaker base combination, such as copper(I) carbonate and cesium carbonate (CuCO₃/Cs₂CO₃) in anhydrous dimethylformamide (DMF), has been shown to facilitate the N-alkylation of 5-nitroisatin without causing significant decomposition. wright.edu A general method for N-alkylation involves using an alkyl halide with calcium hydride in DMF. nih.gov

Another important reaction at the N-1 position is the Mannich reaction. A series of N-((dimethylamino)methyl) derivatives of 5-nitroisatin were synthesized by reacting the corresponding Schiff bases with dimethylamine (B145610) and formaldehyde, demonstrating that the N-1 position can be functionalized even in complex derivatives. semanticscholar.org

| Reaction Type | Reagents | Product | Key Observation | Reference(s) |

| N-Alkylation | Benzyl chloride, KF/Alumina | No reaction | Strong base leads to decomposition. | wright.edu |

| N-Alkylation | Alkyl halide, CuCO₃/Cs₂CO₃, DMF | N-Alkyl-5-nitroisatin | Milder base combination is effective. | wright.edu |

| Mannich Reaction | Dimethylamine, Formaldehyde | N-((dimethylamino)methyl) derivative | Functionalization of N-1 position in a multi-step synthesis. | semanticscholar.org |

Formation of Schiff Bases and Related Imines from this compound

The C-3 keto carbonyl group of this compound is highly reactive towards primary amines and related nucleophiles, readily forming C=N double bonds. This condensation reaction is one of the most widely used strategies for elaborating the isatin scaffold, leading to the formation of Schiff bases, hydrazones, and thiosemicarbazones. These reactions are typically catalyzed by a few drops of acid, such as glacial acetic acid. nih.gov

A direct example is the microwave-assisted synthesis of this compound-3-thiosemicarbazone. This reaction involves the condensation of this compound with thiosemicarbazide (B42300), providing the product in good yield. researchgate.net The resulting thiosemicarbazone is a versatile intermediate for further chemical transformations.

The generality of this reaction is well-established for the broader class of nitroisatins.

5-Nitroisatin reacts with 2-methyl-4-nitroaniline in refluxing ethanol (B145695) to yield the corresponding Schiff base. bas.bg

Condensation of 5-nitroisatin with various substituted benzoylhydrazines in refluxing ethanol with a catalytic amount of acetic acid produces a series of N'-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides. nih.gov

Microwave irradiation has been used to facilitate the reaction between 5-nitroisatin and 3-substituted-4-amino-5-mercapto-1,2,4-triazoles to form the respective Schiff bases. ijirset.com

These reactions highlight the reliability of the C-3 carbonyl for forming imine-type linkages, which serve as crucial precursors for synthesizing more complex heterocyclic systems and for developing ligands for metal complexation.

| Starting Isatin | Reactant | Reaction Conditions | Product Type | Reference(s) |

| This compound | Thiosemicarbazide | Microwave irradiation | Thiosemicarbazone | researchgate.net |

| 5-Nitroisatin | 2-Methyl-4-nitroaniline | Reflux in ethanol | Schiff Base | bas.bg |

| 5-Nitroisatin | Substituted Benzoylhydrazines | Reflux in ethanol, acetic acid | Hydrazone | nih.gov |

| 5-Nitroisatin | 4-Amino-5-mercapto-1,2,4-triazole | Microwave irradiation, methanol, HCl | Schiff Base | ijirset.com |

Chelation and Metal Complexation Studies of this compound Ligands

Derivatives of this compound, particularly the Schiff bases and thiosemicarbazones formed from the C-3 carbonyl group, are excellent ligands for coordinating with metal ions. The presence of multiple heteroatoms (oxygen, nitrogen, and sulfur in the case of thiosemicarbazones) creates effective chelation sites.

Studies on ligands derived from the closely related 5-nitroisatin provide significant insight into this behavior. A Schiff base synthesized from 5-nitroisatin and 2-methyl-4-nitroaniline was used to prepare complexes with copper(II), cobalt(II), nickel(II), and zinc(II). bas.bg Spectroscopic and analytical data revealed that the ligand acts as a bidentate agent, coordinating to the metal center through the carbonyl oxygen of the isatin ring and the nitrogen atom of the azomethine (C=N) group. bas.bg This coordination mode is typical for isatin-Schiff base ligands.

The geometry of the resulting metal complexes depends on the specific metal ion. For the 5-nitroisatin-derived ligand, a square planar geometry was proposed for the Cu(II) and Ni(II) complexes, while a tetrahedral geometry was suggested for the Co(II) and Zn(II) complexes. bas.bg The formation of these complexes often leads to enhanced biological activity compared to the free ligand. bas.bg

| Metal Ion | Ligand Source | Coordination Sites | Proposed Geometry | Reference(s) |

| Cu(II) | 5-Nitroisatin Schiff Base | Carbonyl Oxygen, Azomethine Nitrogen | Square Planar | bas.bg |

| Ni(II) | 5-Nitroisatin Schiff Base | Carbonyl Oxygen, Azomethine Nitrogen | Square Planar | bas.bg |

| Co(II) | 5-Nitroisatin Schiff Base | Carbonyl Oxygen, Azomethine Nitrogen | Tetrahedral | bas.bg |

| Zn(II) | 5-Nitroisatin Schiff Base | Carbonyl Oxygen, Azomethine Nitrogen | Tetrahedral | bas.bg |

Ring Transformations and Cyclocondensation Reactions Involving this compound

The reactive nature of the isatin core, particularly when functionalized, allows for a variety of ring transformation and cyclocondensation reactions. These reactions convert the initial isatin framework into different, often more complex, heterocyclic systems. Derivatives of this compound serve as valuable synthons in this regard.

One key study demonstrated two distinct ring transformations starting from This compound-3-thiosemicarbazone :

Thiadiazoline Formation : Treatment of the thiosemicarbazone with acetic anhydride (B1165640) under microwave irradiation leads to a cyclization reaction, affording a spiro-7-methyl-5-nitroisatin-4-N-acetyl-2-acetamido-Δ²-1,3,4-thiadiazoline. researchgate.net This transformation involves the thiosemicarbazone side chain cyclizing onto the C-3 position.

Triazinothione Formation : When the same thiosemicarbazone is treated with aqueous potassium hydroxide (B78521) (KOH) solution under microwave conditions, it undergoes a different cyclocondensation to yield a triazinothione derivative. researchgate.net

The broader class of nitroisatins is known to participate in various cycloaddition and condensation reactions. For example, 5-nitroisatin undergoes aza-Prins reactions and [3+2] cycloaddition reactions to construct complex spirooxindole architectures. nih.govacs.org The electron-withdrawing nitro group can enhance the reactivity of the isatin C=N bond (in Schiff base derivatives) or the C=C bond (in chalcone-type derivatives) towards such reactions. nih.gov

Furthermore, the oxidation of the isatin ring itself represents a ring transformation. Oxidation of isatin with agents like hydrogen peroxide or chromic anhydride yields isatoic anhydride, a six-membered ring, through the insertion of an oxygen atom between the two carbonyl groups. scielo.brnih.gov

| Starting Material | Reagents/Conditions | Product Type | Reaction Class | Reference(s) |

| This compound-3-thiosemicarbazone | Acetic Anhydride, Microwave | Spiro-thiadiazoline | Cyclization | researchgate.net |

| This compound-3-thiosemicarbazone | aq. KOH, Microwave | Triazinothione | Cyclocondensation | researchgate.net |

| 5-Nitroisatin | 3-Vinyltetrahydroquinoline, HCl | Spiro-benzazocine-oxindole | Aza-Prins Reaction | nih.gov |

| 5-Nitroisatin | Chalcone, Sarcosine | Spiro-pyrrolo-thiazol-oxindole | [3+2] Cycloaddition | acs.org |

| Isatin | H₂O₂, Chromic Anhydride | Isatoic Anhydride | Oxidative Ring Expansion | scielo.brnih.gov |

Biological and Pharmacological Investigations of 7 Methyl 5 Nitroisatin and Its Derivatives

Anticancer Research and Cytotoxicity Mechanisms

Derivatives of isatin (B1672199) are a significant class of compounds investigated for their antineoplastic properties. core.ac.ukscispace.com They are known to inhibit cancer cell proliferation and tumor growth by interacting with various cellular targets, including protein kinases, tubulin, and DNA. core.ac.ukscispace.com Strategic substitutions on the isatin ring are crucial for enhancing cytotoxic activity.

Inhibition of Cyclin-Dependent Kinases (CDK2) by 7-Methyl-5-nitroisatin Analogs

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their overexpression is a hallmark of many cancers, making them a prime target for anticancer therapies. mdpi.comresearchgate.net Isatin derivatives, containing the characteristic oxindole (B195798) core, have shown significant potential as CDK inhibitors, particularly against CDK2. mdpi.comnih.gov

Research has shown that derivatives based on 5-nitroisatin (B147319) can be synthesized to create compounds with significant inhibitory capabilities against the CDK2 active site. researchgate.netresearchgate.net The nitro group at the 5-position is considered favorable for increasing the binding affinity of these derivatives to the CDK2 active site. nih.gov Computational studies, including molecular docking, have been instrumental in designing isatin derivatives with enhanced selectivity and affinity for CDK2. researchgate.netnih.gov These studies indicate that the stability of the complex between a 5-nitroisatin derivative and the CDK2 active site is maintained by a network of hydrogen bonds and hydrophobic interactions. nih.gov Specifically, the oxygen atoms of the nitro group can interact with key amino acid residues like LYS33 and ASP145, in addition to the core interactions with GLU81 and LEU83. nih.gov

While direct studies on this compound for CDK2 inhibition are less common, the principles derived from 5-nitroisatin and other substituted isatins are highly relevant. For instance, studies on 5-methylisatin (B515603) derivatives, which show biological activity similar to their 5-nitroisatin counterparts, highlight the importance of the isatin core as a platform for developing CDK inhibitors. mdpi.comresearchgate.net The strategic placement of substituents, such as the methyl group at C7 and the nitro group at C5, is a key strategy in optimizing interactions within the ATP-binding pocket of CDK2. core.ac.uknih.gov

Induction of Cell Cycle Arrest and Apoptosis Pathways

A key mechanism through which many isatin-based anticancer agents exert their effect is by inducing cell cycle arrest and apoptosis (programmed cell death). researchgate.netacs.org Several studies have demonstrated that isatin derivatives can halt the cell cycle at specific phases, most commonly the G2/M phase, preventing cancer cells from dividing and proliferating. acs.orgnih.gov

For example, certain N-alkyl-substituted isatins have been shown to induce G2/M cell cycle arrest. acs.org This arrest is often a precursor to apoptosis. The induction of apoptosis by isatin derivatives can occur through various signaling pathways. One such pathway involves the activation of caspases, which are key executioner enzymes in the apoptotic process. The simple analogue, 5-nitroisatin, has been shown to be an effective inhibitor of caspase-3, caspase-6, and caspase-7. nih.gov Some N-alkylisatins have also been found to activate the effector caspases-3 and -7. acs.org

Furthermore, isatin derivatives can trigger the mitochondrial-mediated intrinsic apoptotic pathway. nih.gov This can involve a decrease in the level of anti-apoptotic proteins like Bcl-2 and an increase in the generation of intracellular reactive oxygen species (ROS), which can lead to the collapse of the mitochondrial membrane and subsequent cell death. nih.govresearchgate.net

Targeting Specific Molecular Pathways and Cellular Processes

The anticancer activity of this compound and its related compounds stems from their ability to interact with and modulate a variety of specific molecular targets and cellular pathways critical for cancer cell survival and proliferation. core.ac.ukscispace.com

One of the most significant targets for isatin derivatives is the family of Cyclin-Dependent Kinases (CDKs) , particularly CDK2. mdpi.commdpi.com By acting as competitive inhibitors of ATP at the kinase active site, these compounds can halt the cell cycle, a process frequently deregulated in cancer. mdpi.com The 5-nitro group, in particular, has been identified as a key feature for enhancing binding affinity to the CDK2 active site through interactions with amino acid residues. nih.gov

Another crucial cellular process targeted by isatin derivatives is tubulin polymerization . core.ac.ukacs.org Several N-alkylisatin derivatives have been shown to destabilize microtubules, which are essential components of the cellular cytoskeleton involved in cell division, migration, and shape. acs.org By inhibiting tubulin polymerization, these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis. core.ac.ukacs.org

Isatin derivatives also modulate apoptosis pathways through the inhibition of caspases . The analogue 5-nitroisatin is a known inhibitor of caspase-3, -6, and -7, key enzymes that execute the apoptotic program. nih.gov Furthermore, some isatin thiosemicarbazones are believed to exert their anticancer effects by generating reactive oxygen species (ROS) and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. researchgate.net

The tables below summarize the inhibitory concentrations of selected isatin derivatives against various cancer cell lines, highlighting the structure-activity relationships.

Table 1: In Vitro Cytotoxicity of Isatin Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 5,7-Dibromo-N-(p-methylbenzyl)isatin | U937 (Lymphoma) | 0.49 | acs.org |

| 5,7-Dibromo-N-(p-methylbenzyl)isatin | Jurkat (Leukemia) | 0.49 | acs.org |

| 6-Bromo-5-chloro-7-methylisatin (4l) | K562 (Leukemia) | 1.75 | nih.gov |

| 6-Bromo-5-chloro-7-methylisatin (4l) | HepG2 (Hepatoma) | 3.20 | nih.gov |

| 6-Bromo-5-chloro-7-methylisatin (4l) | HT-29 (Colon Cancer) | 4.17 | nih.gov |

| 5-Nitroisatin-thiomorpholinyl-thiosemicarbazone Copper(II) Complex (CuL1) | MDA-MB-231 (Breast Cancer) | 0.32-2.05 | researchgate.net |

| 5-Nitroisatin-thiomorpholinyl-thiosemicarbazone Copper(II) Complex (CuL1) | MCF-7 (Breast Cancer) | 0.32-2.05 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

In Vitro and In Vivo Efficacy Studies of this compound Anticancer Agents

The anticancer potential of this compound and its derivatives has been evaluated through both in vitro and in vivo studies, demonstrating their efficacy against various cancer models.

In vitro studies are crucial for determining the direct cytotoxic effects of these compounds on cancer cells. The MTT assay is a common method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound. For instance, various 1,2,4-triazine (B1199460) and 1,2-diazino derivatives incorporating the 5-nitroisatin moiety have been tested against the MCF-7 breast cancer cell line. nih.gov These studies revealed that the anticancer activity can vary based on the heterocyclic system attached to the isatin core and the duration of exposure. nih.gov Similarly, copper(II) complexes of 5-nitroisatin thiosemicarbazones have shown high cell inhibitory effects against breast (MCF-7, MDA-MB-231) and skin (A431) cancer cell lines, with IC50 values in the low micromolar range. researchgate.net In some cases, these complexes showed enhanced potency compared to the parent ligands. researchgate.net

Antimicrobial and Anti-infective Studies

Beyond their anticancer properties, isatin and its derivatives have been recognized for their broad-spectrum antimicrobial activities. bas.bgjddtonline.info The core structure is a versatile template for the synthesis of compounds with activity against bacteria and fungi.

Antibacterial Activity of this compound Compounds

The antibacterial potential of compounds derived from this compound is rooted in the broader activity of the isatin scaffold. Numerous studies have synthesized and screened isatin derivatives, including Schiff bases and Mannich bases, against a range of pathogenic bacteria. bas.bgvignan.ac.inrdd.edu.iq

Schiff bases derived from 5-nitroisatin have been shown to possess antibacterial properties. bas.bg For example, a Schiff base synthesized from 5-nitroisatin and 2-methyl-4-nitroaniline (B30703), along with its metal complexes (Copper(II), Cobalt(II), Nickel(II), and Zinc(II)), were screened for antibacterial activity. bas.bg These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. bas.bg The results often indicate that such compounds exhibit moderate to significant activity, with the cellular membrane of Gram-positive bacteria sometimes being more permeable to these agents. farmaciajournal.com

Similarly, new isoxazole-substituted Schiff and Mannich bases of 5-nitroisatin analogues have been synthesized and evaluated. vignan.ac.in Their antibacterial potency was screened against several Gram-positive and Gram-negative bacteria, including Bacillus cereus, Staphylococcus epidermidis, Micrococcus luteus, and Klebsiella pneumoniae. vignan.ac.in The minimum inhibitory concentration (MIC) is typically determined using methods like the agar (B569324) streak dilution technique to quantify the antibacterial efficacy. vignan.ac.in

The structure-activity relationship is key, where the nature and position of substituents on the isatin ring, as well as the groups attached via the Schiff or Mannich base linkage, significantly influence the antibacterial spectrum and potency.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Nitroisatin |

| 5-Methylisatin |

| 5,7-Dibromo-N-(p-methylbenzyl)isatin |

| 6-Bromo-5-chloro-7-methylisatin |

| 5-Nitroisatin-thiomorpholinyl-thiosemicarbazone Copper(II) Complex |

| 5-bromo-7-methyl isatin |

| 5-bromo-7-nitro isatin |

| 5-Nitroisatin-4, 4-dimethyl-3-thiosemicarbazone |

| 5-Nitroisatin-4, 4-dimethyl-3-thiosemicarbazone Copper(II) Complex |

| 5-nitroisatin-based benzoylhydrazines |

| 2-trifluoromethyl-N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide |

| 3-Amino-N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide |

| 3-nitro-N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide |

| 1,2,4-triazine-3-thione |

| 1,2,4- triazine-3-ol |

| 1,2-diazino |

| 5-Nitroisatin Schiff base |

| 2-methyl-4-nitroaniline |

| Isatin |

| 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one |

| 5-bromoisatin (B120047) |

| 5-hydroxyoxindole |

| N-methyl isatin β-thiosemicarbazone |

| 5-Fluoroisatin |

| 5-Chloroisatin |

| 6-Chloroisatin |

| 7-Chloroisatin |

| 4-Bromoisatin |

| 5-Iodoisatin |

| 5,7-dibromoisatin |

| 5,6,7-tribromoisatin |

| N-Boc isatin |

| N-CBz isatin |

| 3,3,5,7- tetranitrooxindole |

| 5, 7- dinitroisatin |

| 5,7- dibromoisatin |

| N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide |

| N′-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide |

Antifungal Activity Assessment

The antifungal properties of this compound derivatives have been evaluated against various fungal strains. Schiff bases and their metal complexes derived from 5-nitroisatin have demonstrated notable antifungal activity.

In one study, a Schiff base derived from 5-nitroisatin and 2-methyl-4-nitroaniline, along with its Copper (II), Cobalt (II), Nickel (II), and Zinc (II) complexes, were screened for antifungal activity against Aspergillus niger, Aspergillus flavus, and Candida albicans. bas.bg The study, employing the agar-well diffusion method, revealed that both the ligand and its metal complexes exhibited significant antifungal activity, which was observed to be concentration-dependent. bas.bg The enhancement in activity upon chelation is a key observation from this research. bas.bg

Another study synthesized twenty derivatives of isatin and screened them for antifungal activity against Candida albicans, Aspergillus niger, Penicillium chrysogenum, and Rhizopus oryzae using the cup-plate method. jddtonline.info Several of these derivatives showed antifungal activity comparable to standard drugs. jddtonline.info Specifically, compounds designated as ID1, ID3, ID4, ID7, and ID20 were identified as having noteworthy antifungal potential. jddtonline.info

Furthermore, new Schiff bases of isatin have been synthesized and tested for their antifungal effects. For instance, some derivatives showed considerable activity against C. albicans. uobaghdad.edu.iq The antimicrobial potential of Schiff bases is well-documented, and these findings contribute to the growing body of evidence supporting their investigation as antifungal agents. nih.gov

The research in this area highlights the potential of this compound derivatives as a source for the development of new antifungal drugs. The structural modifications, particularly the formation of Schiff bases and their metal complexes, appear to be a promising strategy for enhancing antifungal efficacy.

Antiviral Properties of this compound Derivatives

Research into the antiviral properties of this compound derivatives has shown potential against certain plant viruses, particularly the Tobacco Mosaic Virus (TMV).

A study focused on the synthesis and antiviral evaluation of novel biaryl ester derivatives against TMV. nih.gov The biological assays indicated that several of these derivatives possessed significant antiviral activities. nih.gov One particular racemic compound, (rac)-3l, demonstrated the most potent in vivo protective activity against TMV, with an EC50 value of 105.8 µg/mL, which was superior to the commercial antiviral agent ningnanmycin (B12329754) (EC50 = 138.8 µg/mL). nih.gov Further investigation into the stereoisomers revealed that the (R)-3l isomer had significantly greater antiviral activity than the (S)-3l isomer. nih.gov The mechanism of action for the (R)-3l isomer was found to involve the enhancement of defense enzyme activities and an increase in the levels of proteins related to photosynthesis and the tricarboxylic acid cycle, which helps in mitigating viral infection. nih.gov

Other studies have also explored the antiviral potential of various heterocyclic compounds against TMV. For instance, pyrazole (B372694) derivatives containing an oxime moiety have been synthesized and shown to possess antiviral activities, with some compounds exhibiting inactivation effects against TMV comparable to ningnanmycin. acs.org Similarly, derivatives of 7-methoxycryptopleurine (B1249294) have been evaluated for their anti-TMV activity, with several salt derivatives showing significantly higher activity than commercial standards. nih.gov Extracts from plants like Rhus coriaria, Chenopodium quinoa, and Ailanthus altissima have also demonstrated strong inhibitory effects on TMV infection. modares.ac.ir

While the direct antiviral activity of this compound against a broad range of viruses is still an area for further exploration, the existing research on related isatin derivatives and other heterocyclic compounds provides a strong rationale for investigating their potential as antiviral agents, particularly against plant pathogens like TMV.

Antileishmanial Potential of Substituted Nitroisatin Thiosemicarbazones

A series of N4-substituted 5-nitroisatin-3-thiosemicarbazones have been synthesized and evaluated for their in vitro antileishmanial activity against Leishmania major. tandfonline.com Many of these compounds demonstrated a wide range of leishmanicidal activity. tandfonline.com

Notably, compounds with specific substitutions on the N4-phenyl ring of the thiosemicarbazone moiety showed significant potency. For instance, an ortho-methyl substituted compound (5) and a para-methyl substituted compound (7) exhibited strong antileishmanial effects. tandfonline.comtandfonline.com Compound 7, in particular, displayed excellent activity with an IC50 value of 0.44 ± 0.02 µg/mL. tandfonline.comtandfonline.com Other potent compounds identified in the series include compound 19 and compound 28, with IC50 values of 1.91 ± 0.04 µg/mL and 4.28 ± 0.75 µg/mL, respectively. tandfonline.comtandfonline.com The activity of these compounds was found to be even better than the standard drug, pentamidine, which had an IC50 of 5.09 ± 0.04 µg/mL. tandfonline.comtandfonline.com

The structure-activity relationship (SAR) studies indicated that the antileishmanial potential of these thiosemicarbazone derivatives is largely influenced by the electronic effects of the substituents at the N4 position. tandfonline.com This research represents the first instance of isatin-thiosemicarbazones demonstrating leishmanicidal potential and provides a solid foundation for the development of more effective antileishmanial agents. nih.govresearchgate.net

The following table summarizes the antileishmanial activity of selected 5-nitroisatin-3-thiosemicarbazone derivatives.

| Compound | Substituent at N4 | IC50 (µg/mL) against L. major |

| 5 | 2-methylphenyl | 1.78 ± 0.35 tandfonline.comtandfonline.com |

| 6 | 3-methylphenyl | 52.66 ± 0.28 tandfonline.comtandfonline.com |

| 7 | 4-methylphenyl | 0.44 ± 0.02 tandfonline.comtandfonline.com |

| 19 | Data not available | 1.91 ± 0.04 tandfonline.comtandfonline.com |

| 28 | Data not available | 4.28 ± 0.75 tandfonline.comtandfonline.com |

| Pentamidine (Standard) | - | 5.09 ± 0.04 tandfonline.comtandfonline.com |

Anthelmintic Efficacy Investigations

The anthelmintic properties of this compound derivatives, particularly Schiff bases and their metal complexes, have been investigated against the earthworm Pheretima posthuma, which is structurally and functionally similar to human intestinal worms. nih.govrsc.org

In one study, a Schiff base derived from 5-nitroisatin and 2-methyl-4-nitroaniline, along with its metal complexes, were screened for anthelmintic activity. bas.bg The results indicated that both the Schiff base and its complexes displayed significant activity. bas.bg The activity was found to be enhanced upon coordination with metal ions. bas.bg

Another study involving various synthesized Schiff base metal complexes also reported promising anthelmintic activity against Pheretima posthuma. nih.govrsc.org The time taken for paralysis and death of the earthworms was recorded, and it was found that copper complexes were particularly effective, taking the least amount of time to paralyze and kill the worms. nih.govrsc.org The anthelmintic potential of the metal complexes was generally higher than that of the uncomplexed ligands and was compared to the standard drug Albendazole. nih.govrsc.org

Newly synthesized Mannich bases of isatin have also been evaluated for their anthelmintic activity against Pheretima posthuma at different concentrations. grafiati.com Some of these compounds showed significant, dose-dependent anthelmintic effects when compared to the standard drug Albendazole. grafiati.com

These studies collectively suggest that derivatives of this compound, including Schiff bases, Mannich bases, and their metal complexes, are a promising area of research for the development of new anthelmintic agents. The chelation with metal ions appears to be a key factor in enhancing the efficacy of these compounds.

Antitubercular Activity Research

Derivatives of 5-nitroisatin have been the subject of research for their potential antitubercular activity against Mycobacterium tuberculosis. semanticscholar.orgresearchgate.net The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has necessitated the search for new and effective anti-TB drugs. semanticscholar.org

In one study, a series of new thiazolidinone substituted Schiff and Mannich bases of 5-nitroisatins were designed and synthesized. semanticscholar.org These compounds were evaluated for their in vitro antitubercular activity, and several of them showed mild to good potency. semanticscholar.org Specifically, two compounds, 3-(4-(3-(4-Aminophenyl)-4-oxothiazolidin-2-yl)phenylimino)-1-((dimethylamino)methyl)-5-nitroindolin-2-one (6) and 3-(4-(3-(2-aminophenyl)-4-oxothiazolidin-2-yl)phenylimino)-1-((dimethylamino)methyl)-5-nitroindolin-2-one (13), were identified as the most potent in the series. semanticscholar.org

Another area of investigation involves the synthesis of isatin-tethered quinolines. In a recent study, two series of these hybrid molecules were synthesized and tested against drug-susceptible, MDR, and XDR strains of M. tuberculosis. mdpi.com The results were promising, with the majority of the compounds showing potent to moderate activity. mdpi.com A standout compound, the N-benzyl-bearing derivative Q8b, exhibited excellent activity against all tested strains, with MIC values of 0.06 µg/mL, 0.24 µg/mL, and 1.95 µg/mL against drug-susceptible, MDR, and XDR strains, respectively. mdpi.com This represented a significant improvement in activity compared to a previously identified lead compound. mdpi.com

The structure-activity relationship studies in this area have highlighted the importance of specific substitutions on the isatin ring. For example, the presence of a substituent at the C-5 position of the isatin ring has been shown to influence the antitubercular activity profile. rhhz.net These findings underscore the potential of 5-nitroisatin derivatives as a scaffold for the development of novel anti-TB agents to combat drug-resistant tuberculosis.

Enzyme Inhibition and Modulatory Activities

Urease Inhibitory Effects of this compound Derivatives

Derivatives of this compound, particularly thiosemicarbazones and Schiff bases, have been investigated for their ability to inhibit the urease enzyme. Urease is implicated in the pathogenesis of several diseases, making it a target for drug development. semanticscholar.org

A study on a series of N4-substituted 5-nitroisatin-3-thiosemicarbazones revealed that several compounds were potent inhibitors of urease in vitro. researchgate.net Among the seventeen synthesized compounds, 2a-2d, 2g, 2i, 2j, and 2q were identified as potent inhibitors. researchgate.net Compound 2c, in particular, demonstrated a strong inhibitory activity with an IC50 value of 16.4 µM, suggesting it could be a lead molecule for further development. researchgate.net The structure-activity relationship analysis indicated that the electronic effects of the substituents play a crucial role in the urease inhibitory potential of these compounds. researchgate.net

Schiff bases and their metal complexes have also shown significant urease inhibitory activity. In one study, a symmetrical Schiff base and its transition metal complexes were synthesized and evaluated. mdpi.com The ligand itself showed an IC50 value of 21.80 ± 1.88 µM, which is comparable to the standard inhibitor thiourea. mdpi.com Interestingly, upon complexation with nickel and copper, the inhibitory potency increased significantly, with IC50 values of 11.8 ± 1.14 µM and 9.31 ± 1.31 µM, respectively. mdpi.com This suggests that chelation can enhance the urease inhibitory effect.

Other research has also highlighted the potent urease inhibitory properties of various Schiff bases and their metal complexes, often showing better activity than standard inhibitors like acetohydroxamic acid and thiourea. semanticscholar.orgnih.govnih.gov The mechanism of inhibition is thought to involve the interaction of these compounds with the active site of the urease enzyme. researchgate.net

The following table presents the urease inhibitory activity of selected 5-nitroisatin-3-thiosemicarbazone derivatives.

| Compound | Substituent (R) at N4 | IC50 (µM) |

| 2a | C6H5 | Potent Inhibitor researchgate.net |

| 2b | 2-CH3C6H4 | Potent Inhibitor researchgate.net |

| 2c | 2-C2H5C6H4 | 16.4 researchgate.net |

| 2d | 4-C2H5C6H4 | Potent Inhibitor researchgate.net |

| 2g | 3-CF3C6H4 | Potent Inhibitor researchgate.net |

| 2i | 4-OCF3C6H4 | Potent Inhibitor researchgate.net |

| 2j | 2-FC6H4 | Potent Inhibitor researchgate.net |

| 2q | 2,4-Cl2C6H3 | Potent Inhibitor researchgate.net |

Inhibition of Human Transglutaminase 2 by this compound Analogs

Human transglutaminase 2 (TG2) is a calcium-dependent enzyme involved in protein crosslinking and has been implicated in the pathology of various diseases. nih.govnih.gov The isatin scaffold, particularly the cyclic α-keto amide portion, is considered a potential starting point for the development of TG2 inhibitors as it can mimic the γ-carboxamide moiety of known inhibitors. whiterose.ac.uk

While direct studies on this compound are limited, research into related structures highlights the potential of this chemical family. 5-Nitroisatin itself is used as a reactant in the preparation of TG2 inhibitors. sigmaaldrich.com Furthermore, a class of compounds known as 3-acylidene-2-oxoindoles, which are derived from the isatin core, have been identified as potent, reversible inhibitors of human TG2. acs.org These findings suggest that derivatives of isatin, including those with methyl and nitro substitutions, could be systematically modified to develop effective inhibitors of human transglutaminase 2. Further investigation is needed to specifically determine the inhibitory activity of this compound analogs against this enzyme.

Acetylcholinesterase Inhibition Studies

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. researchgate.netresearchgate.net Various derivatives of isatin have been explored for their AChE inhibitory potential.

Studies have shown that Schiff bases derived from 5-nitroisatin-thiocarbohydrazone are potent inhibitors of AChE, with Ki values reported in the nanomolar range. researchgate.net Similarly, isatin-thiosemicarbazones have demonstrated strong inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. bohrium.com In one study, spirooxindole analogs were constructed using a three-component reaction involving substituted isatins, including 5-nitroisatin. nih.gov The resulting compounds were evaluated for AChE inhibitory activity, with several derivatives showing notable potency. nih.gov For instance, specific spirooxindole pyrazole derivatives exhibited significant inhibition. nih.gov

The inhibitory activities of selected isatin derivatives against AChE are presented below.

| Compound | Description | AChE Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| 8i | Spirooxindole analog with indole (B1671886) and pyrazole scaffolds | 24.1 µM | nih.gov |

| 8y | Spirooxindole analog with indole and pyrazole scaffolds | 27.8 µM | nih.gov |

| SB2 | Anisaldehyde Schiff base derivative | 0.091 µM | researchgate.net |

These findings underscore that the 5-nitroisatin scaffold is a promising platform for designing novel AChE inhibitors. The presence of the nitro group, combined with other structural modifications, appears to contribute favorably to the inhibitory activity.

Studies on Receptor Interactions and Specific Binding Sites

The pharmacological effects of isatin derivatives are mediated through their interaction with specific biological targets. Molecular docking and simulation studies have provided significant insights into the binding modes of these compounds.

Research on 5-methylisatin and 5-nitroisatin derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, has revealed specific interactions within the enzyme's active site. mdpi.com Molecular docking studies showed that these inhibitors bind in the ATP pocket, forming crucial hydrogen bonds with amino acid residues like GLU81 and LEU83. mdpi.com The isatin core fits into the hydrophobic pocket of the enzyme. mdpi.com A comparative analysis indicated that while both 5-methylisatin and 5-nitroisatin derivatives show good binding affinity, the methyl group at the fifth position allows the isatin core to embed deeper into the hydrophobic pocket, as it does not form hydrogen bonds with residues like ASP145 or LYS33, unlike the nitro group. mdpi.com

In addition to kinases, isatin analogs have been shown to interact with other enzymes. For example, 5-nitroisatin was found to be an effective inhibitor of caspases, which are proteases involved in apoptosis. tandfonline.com It inhibited caspase-7, caspase-3, and caspase-6 with Ki values of 0.29 µM, 0.50 µM, and 1.6 µM, respectively. tandfonline.com The selectivity of these compounds is attributed to interactions within the S₂ subsite of the caspases. acs.org These studies demonstrate that substitutions on the isatin ring, such as the 5-nitro and 7-methyl groups, can precisely modulate receptor interactions and inhibitory profiles.

Other Therapeutic Area Explorations

Anti-inflammatory Potential

Isatin derivatives have been widely investigated for their anti-inflammatory properties. uobaghdad.edu.iqnih.gov The introduction of nitro and methyl groups has been a strategy to enhance this activity.

A study involving the synthesis of new indole-2,3-dione derivatives based on a 1-((dimethylamino)methyl)-5-nitroisatin structure reported significant anti-inflammatory and analgesic properties. ias.ac.in Another study created hybrid molecules of ibuprofen (B1674241) and isatin derivatives, including 5-bromoisatin and 5-nitroisatin, with some of the resulting compounds showing superior anti-inflammatory activity compared to ibuprofen itself. uobaghdad.edu.iq

Furthermore, condensation products of coumarin (B35378) derivatives with substituted isatins, including 7-methyl-isatin and 5-nitro-isatin, exhibited good nitric oxide (NO) inhibition activity, which is a key marker of anti-inflammatory potential. umfiasi.ro

| Compound Series | Test Model | Observation | Reference |

|---|---|---|---|

| 1-((dimethylamino)methyl)-5-nitroisatin derivatives | Carrageenan-induced foot paw edema | Mild to good anti-inflammatory potency. | ias.ac.in |

| Isatin-Ibuprofen derivatives (from 5-nitroisatin) | Egg-white induced edema | Some compounds showed better activity than standard ibuprofen. | uobaghdad.edu.iq |

| Coumarin-isatin condensation products (from 7-methyl-isatin and 5-nitro-isatin) | Nitric Oxide (NO) inhibition | Good NO inhibition activity observed. | umfiasi.ro |

Anticonvulsant Activity Profiling

The isatin scaffold is a well-established pharmacophore for the development of anticonvulsant agents. researchgate.net Research has indicated that substitutions at positions 5 and 7 of the isatin ring can improve CNS activity. researchgate.net

Specifically, the nitration of isatin at the C5 position has been explored to enhance biological effects. researchgate.net Several studies have synthesized and screened 5-nitroisatin derivatives for anticonvulsant properties. semanticscholar.orgijrps.combas.bg For instance, a series of novel heterocyclic substituted 5-nitroisatins were prepared and evaluated, leading to the identification of a pyrazole derivative, 4-(2-(4-(1-((dimethylamino)methyl)-5-nitro-2-oxoindolin-3-ylideneamino)phenyl) hydrazono)-1-(4-chlorophenyl)-3-amino-1H-pyrazole-5(4H)-one, as a potent lead compound in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. ijrps.com This compound was effective at doses of 30 mg/kg and 100 mg/kg without showing neurotoxicity. ijrps.com

While specific anticonvulsant data for this compound is not extensively documented, one review on the pharmacology of isatin mentions the synthesis of 5-methyl-7-nitro isatin, indicating interest in this substitution pattern for developing CNS agents. anchor-publishing.com The collective evidence suggests that combining a methyl group at position 7 with a nitro group at position 5 is a rational strategy for designing new anticonvulsant candidates based on the isatin core.

Antioxidant Activity Investigations

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Isatin derivatives, particularly those with electron-withdrawing groups like the nitro substituent, have been evaluated for their ability to scavenge free radicals.

Several studies have confirmed the antioxidant potential of 5-nitroisatin derivatives. A series of novel 1,2,4-triazine and 1,2-diazino derivatives containing the 5-nitro isatin moiety were synthesized and evaluated for their antiradical activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.netnih.gov In one study, a 1,2,4-triazine-3-thione derivative showed the strongest antioxidant properties after 24 hours. researchgate.netnih.gov Another investigation into new spiro four-membered ring derivatives bearing a 5-nitro isatin moiety also assessed their antioxidant capacity via the DPPH method. researchgate.net

Furthermore, the condensation products of coumarin with 7-methyl-isatin and 5-nitro-isatin were found to be effective nitric oxide (NO) inhibitors, which points to their potential to mitigate oxidative and nitrosative stress. umfiasi.ro Modifying the isatin core through reactions like the Pfitzinger synthesis to create quinoline-4-carboxylic acid derivatives has also been shown to increase antioxidant activity compared to the parent isatin molecule. ui.ac.id

| Compound Series | Assay Method | Key Finding | Reference |

|---|---|---|---|

| 1,2,4-Triazine/1,2-diazino derivatives of 5-nitroisatin | DPPH Assay | Compound 9 (1,2,4-triazine-3-thione) showed the strongest antioxidant activity. | researchgate.netnih.gov |

| Spiro aza-β-lactams of 5-nitroisatin | DPPH Assay | Compounds were evaluated for their ability to scavenge free radicals. | researchgate.net |

| Coumarin-isatin condensation products | NO Inhibition | Derivatives from both 7-methyl-isatin and 5-nitro-isatin showed good NO inhibition. | umfiasi.ro |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid (from isatin) | DPPH Assay | Showed 40.43% inhibition at 5 mg/L, whereas isatin showed none. | ui.ac.id |

Based on a comprehensive review of the available research, there is currently insufficient data to provide a detailed computational and theoretical analysis focused solely on the chemical compound “this compound” and its derivatives as requested.

Studies on related isatin compounds, particularly derivatives of 5-nitroisatin and 5-methylisatin, have been conducted to explore their potential as enzyme inhibitors through molecular docking and dynamics simulations. researchgate.netmdpi.com However, this body of research does not extend with the same specificity to the this compound scaffold.

One computational study that investigated various substituted isatin derivatives as potential inhibitors for cyclin-dependent kinase 2 (CDK2) found that modifications at the 7-position of the isatin ring were generally the least effective for increasing binding affinity. nih.gov The most favorable enhancements in affinity were observed with substitutions at the 5 and 6 positions. nih.gov This finding may explain the limited focus in the scientific literature on detailed computational investigations of 7-substituted-5-nitroisatins, as research efforts are more commonly directed towards more potent analogues.

Consequently, specific data regarding the binding affinities, inhibition constants, ligand-protein interactions, active site positioning, and conformational stability for this compound complexes are not available to populate the requested article structure. Generating such an article would require extrapolating from different compounds, which would not adhere to the strict focus on this compound.

Computational and Theoretical Investigations of 7 Methyl 5 Nitroisatin and Its Derivatives

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of isatin (B1672199) derivatives. chemrevlett.com These computational methods provide deep insights into the electronic structure, reactivity, and interaction mechanisms of molecules like 7-Methyl-5-nitroisatin, complementing experimental findings and guiding the design of new functional materials and therapeutic agents. biointerfaceresearch.com

DFT calculations are frequently used to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For isatin derivatives, the presence of electronegative oxygen and nitrogen atoms, along with the π-electron system of the aromatic ring, dictates their electronic properties. mdpi.com These features facilitate the adsorption of the molecules onto surfaces. mdpi.com Global reactivity descriptors, derived from FMO energies, quantify the chemical reactivity and selectivity of the molecule.

Table 1: Key Quantum Chemical Reactivity Descriptors

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values suggest greater reactivity for electrophilic attack. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest greater reactivity for nucleophilic attack. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller energy gap implies higher chemical reactivity and lower kinetic stability. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated as (ELUMO - EHOMO) / 2. Harder molecules have a larger energy gap. |

| Chemical Softness (S) | Reciprocal of chemical hardness (1/η) | Softer molecules are more polarizable and reactive. |

| Electronegativity (χ) | Power of an atom to attract electrons | Calculated as -(ELUMO + EHOMO) / 2. |

| Dipole Moment (μ) | Measure of the net molecular polarity | A higher dipole moment can influence solubility and binding interactions. |

This table provides a summary of common descriptors used in quantum chemical studies.

Analyses of 5-nitroisatin (B147319) derivatives show that the distribution of electron density is crucial for their interactions. The electron-rich heteroatoms and aromatic rings serve as active sites for adsorption and reaction. chemrevlett.commdpi.com

Theoretical studies are pivotal in mapping out the pathways of chemical reactions involving isatin derivatives. For instance, the reaction of 5-nitroisatin with nucleophiles like morpholine (B109124) or piperidine (B6355638) has been investigated to understand the mechanism of ring-opening. researchgate.net

The process typically involves a nucleophilic attack on the electrophilic C2 carbonyl carbon of the isatin ring. This is followed by the opening of the heterocyclic ring to form a dione (B5365651) derivative. researchgate.net DFT calculations can model the transition states and intermediates along this reaction coordinate, providing activation energies and thermodynamic data that clarify the feasibility of the proposed mechanism. researchgate.net Such studies have confirmed a unified, associative mechanism for these reactions, where the reaction rate is influenced by the solvent and substituents on the isatin ring. researchgate.net

Derivatives of 5-nitroisatin have been investigated as potential corrosion inhibitors for metals like carbon steel, particularly in aggressive environments such as seawater. researchgate.net The effectiveness of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. mdpi.com

Quantum chemical studies support the mechanism of inhibition through several key findings:

Adsorption Centers: The presence of heteroatoms (N, O) and π-electrons in the aromatic system of this compound makes it an effective corrosion inhibitor. These sites act as centers for adsorption onto the metal surface. mdpi.com

Interaction Modeling: DFT calculations can model the interaction between the inhibitor molecule and the metal surface (e.g., an iron atom cluster). The binding or adsorption energy can be calculated, with negative values indicating a spontaneous and stable adsorption process. chemrevlett.commdpi.com

Charge Transfer: The mechanism often involves charge transfer from the electron-rich areas of the inhibitor molecule to the vacant d-orbitals of the metal (chemisorption), as well as electrostatic interactions (physisorption). researchgate.netmdpi.com The fraction of electrons transferred (ΔN) is a descriptor calculated to quantify this process.

Adsorption Isotherms: The adsorption behavior of these inhibitors on a metal surface often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer on the surface. researchgate.netresearchgate.net This model helps in understanding the relationship between the inhibitor concentration and the surface coverage. researchgate.net

Studies using potentiodynamic polarization have shown that some 5-nitroisatin derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netmdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling in Drug Design

In the early phases of drug discovery, in silico methods are crucial for predicting the ADMET properties of potential drug candidates. nih.govnih.gov This computational screening helps to identify molecules with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in the drug development pipeline. nih.govjclinical.org Derivatives of 5-nitroisatin and 5-methylisatin (B515603) have been subjected to such analyses to evaluate their potential as therapeutic agents, such as CDK2 inhibitors for anticancer therapy. nih.govresearchgate.netnih.gov

Various computational tools and web servers, such as SwissADME, are used to predict the physicochemical properties and pharmacokinetic profiles of compounds like this compound. frontiersin.orgnih.gov These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the molecular properties that are typical for orally active drugs. frontiersin.org

Key parameters assessed include:

Molecular Weight (MW): Influences diffusion and transport across biological membranes.

LogP (Octanol/Water Partition Coefficient): A measure of lipophilicity, which affects absorption and distribution.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and binding to biological targets.

Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Table 2: Predicted Physicochemical Properties for Isatin Derivatives

| Property | Typical Range for Oral Drugs (Lipinski's Rule) | Significance in Drug Design |

| Molecular Weight ( g/mol ) | ≤ 500 | Affects size-dependent transport and diffusion. |

| LogP | ≤ 5 | Balances solubility and permeability for absorption. |

| H-Bond Donors | ≤ 5 | Influences aqueous solubility and target binding. |

| H-Bond Acceptors | ≤ 10 | Influences aqueous solubility and target binding. |

| TPSA (Ų) | < 140 | Predicts cell permeability and oral bioavailability. |

This table summarizes key physicochemical properties and their relevance based on established guidelines.

Studies on 5-nitroisatin and 5-methylisatin derivatives have shown that they generally comply with these rules, suggesting their suitability as candidates for oral medications. researchgate.netnih.govfrontiersin.org

Good oral bioavailability is a desirable trait for many drugs, requiring efficient absorption from the gastrointestinal tract. nih.gov In silico models predict parameters related to this process:

Human Intestinal Absorption (HIA): Predictions for 5-nitroisatin derivatives indicate good oral absorption. nih.govresearchgate.net

Caco-2 Permeability: This is an in vitro model for the intestinal barrier. High permeability is predictive of good absorption. Computational models estimate this property, with many isatin derivatives showing favorable permeability. nih.gov

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system and is a key consideration for avoiding unwanted neurological side effects. Isatin derivatives are often predicted to be capable of crossing the BBB. nih.gov

Toxicity Prediction and Risk Assessment

The in silico assessment of the toxicological profile of novel chemical entities is a critical component of modern drug discovery and development. Computational toxicology utilizes quantitative structure-activity relationship (QSAR) models and other predictive algorithms to estimate the potential toxicity of a compound, thereby reducing the reliance on animal testing and enabling early-stage risk assessment.

While specific computational toxicity studies on this compound are not extensively available in the reviewed literature, research on closely related 5-nitroisatin derivatives provides valuable insights into the potential toxicological profile of this class of compounds. A key approach in this area is the use of ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions.

Recent studies on new 5-nitroisatin derivatives designed as inhibitors of cyclin-dependent kinase 2 (CDK2) for anticancer therapy have included in silico ADMET analysis. The findings from these studies suggest that, in general, 5-nitroisatin derivatives possess a favorable ADMET profile with relatively low predicted toxicity. nih.govresearchgate.net One particular study indicated that the analysis of metabolite activity and the toxicity of the tested 5-nitroisatin derivatives did not reveal any critical hazards. researchgate.net

The toxicity of nitroaromatic compounds, the broader class to which this compound belongs, has been the subject of numerous QSAR studies. These studies aim to correlate the chemical structure of nitroaromatics with their toxicological endpoints. For instance, research has shown that the introduction of methyl groups to nitroaromatic compounds can lead to a decrease in toxicity. nih.gov This suggests that the 7-methyl group in this compound may contribute to a more favorable toxicity profile compared to its non-methylated counterpart.

The following table summarizes the toxicity characteristics of a series of 5-nitroisatin derivatives from a recent computational study. The values represent the probability of the compound being toxic, with a lower value indicating a more favorable profile.

| Compound | Probability of Toxicity | Toxicity Classification |

|---|---|---|

| 5-Nitroisatin Derivative 1 | 0.25 | Excellent |

| 5-Nitroisatin Derivative 2 | 0.32 | Medium |

| 5-Nitroisatin Derivative 3 | 0.28 | Excellent |

It is important to note that these predictions are based on computational models and require experimental validation. However, they provide a valuable preliminary assessment of the potential risks associated with this class of compounds.

Nanocarrier-Based Immobilization and Delivery Systems

The use of nanocarriers for the delivery of therapeutic agents is a rapidly advancing field that holds the potential to improve the efficacy and reduce the side effects of various drugs. For this compound and its derivatives, nanocarrier-based systems are being explored as a means to enhance their biological activity and mitigate potential toxicity.